molecular formula C18H17N7O B1387441 N4-(4-methoxyphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 1105224-27-8

N4-(4-methoxyphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B1387441
CAS No.: 1105224-27-8
M. Wt: 347.4 g/mol
InChI Key: KSONBAGYDDIGJJ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Nuclear Magnetic Resonance spectroscopy serves as a powerful tool for structural elucidation of this compound. Both proton (¹H) and carbon (¹³C) NMR spectra provide valuable information about the structural framework and connectivity patterns within the molecule.

The proton NMR spectrum would be expected to display several characteristic signals that can be assigned to specific structural regions:

Chemical Shift Range (ppm) Expected Assignment Integration Multiplicity
12.5-13.5 Pyrazole NH proton 1H Broad singlet
8.0-8.7 Pyrimidine C-H proton 1H Singlet
7.5-8.5 Pyridine aromatic protons 4H Complex pattern
6.7-7.5 Phenyl aromatic protons 4H AA'BB' pattern
5.5-7.0 NH protons (N4 and N6) 2H Broad signals
4.5-4.8 Pyridin-2-ylmethyl CH₂ 2H Doublet
3.7-3.9 Methoxy CH₃ 3H Singlet

The pyrazole NH proton would appear as a highly deshielded signal due to the electron-withdrawing effects of adjacent nitrogen atoms. The aromatic region would contain overlapping signals from both the 4-methoxyphenyl group and the pyridine ring, requiring careful analysis to distinguish individual protons.

The para-substituted 4-methoxyphenyl group would typically display an AA'BB' spin system, showing two sets of equivalent protons. However, these protons are not magnetically equivalent because they have different coupling relationships with neighboring protons, resulting in a more complex splitting pattern than simple doublets.

Carbon-13 NMR spectroscopy would complement the proton NMR data by providing information about the carbon framework:

Chemical Shift Range (ppm) Expected Assignment
160-165 Pyrimidine C-6 and C-4 carbons
155-160 C-OMe carbon of 4-methoxyphenyl
145-155 Pyridine quaternary carbons
135-145 Pyrazole quaternary carbons
125-135 Aromatic CH carbons (pyridine)
115-125 Aromatic CH carbons (phenyl)
55-60 Methoxy carbon
45-50 Methylene carbon (pyridin-2-ylmethyl)

Two-dimensional NMR experiments would be invaluable for complete spectral assignment:

  • COSY (Correlation Spectroscopy) would reveal proton-proton coupling correlations
  • HSQC (Heteronuclear Single Quantum Coherence) would establish direct C-H connections
  • HMBC (Heteronuclear Multiple Bond Correlation) would provide information about long-range C-H relationships, particularly useful for confirming connectivity between the heterocyclic core and the substituents

The symmetry properties and magnetic environments of different protons in the molecule would influence the spectral patterns, making careful analysis essential for accurate structural confirmation.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight and fragmentation behavior of this compound. Electron impact (EI) mass spectrometry would typically be employed for initial characterization, while more advanced techniques such as electrospray ionization (ESI) might offer complementary data.

The EI mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 347, corresponding to the molecular weight of the compound. The relative intensity of this peak would depend on the stability of the molecular ion under electron impact conditions.

The fragmentation pattern would likely follow predictable pathways based on bond strengths and resonance stabilization within the molecular structure:

m/z Value Fragment Assignment Fragmentation Process
347 [M]⁺ Molecular ion
332 [M-CH₃]⁺ Loss of methyl group from methoxy substituent
317 [M-OCH₃]⁺ Loss of methoxy group
254 [M-C₅H₄N-CH₂]⁺ Loss of pyridin-2-ylmethyl group
239 [M-C₅H₄N-CH₂-CH₃]⁺ Loss of pyridin-2-ylmethyl and methyl groups
223 [M-C₆H₄OCH₃]⁺ Loss of 4-methoxyphenyl group
135 [C₅H₃N₄]⁺ Pyrazolo[3,4-d]pyrimidine core
123 [C₇H₇O]⁺ 4-Methoxyphenyl fragment
92 [C₅H₄N-CH₂]⁺ Pyridin-2-ylmethyl fragment

High-resolution mass spectrometry would provide the exact mass of the compound, allowing confirmation of its molecular formula. The theoretical exact mass for C₁₈H₁₇N₇O would be 347.1495, and experimental values within 5 ppm of this value would typically confirm the proposed molecular formula.

The isotope pattern would also provide valuable confirmation of the molecular formula. For a compound containing 18 carbon atoms, the M+1 peak (due primarily to ¹³C natural abundance) would be expected to show a relative intensity of approximately 19.8% (1.1% × 18) compared to the molecular ion peak.

Tandem mass spectrometry (MS/MS) could be employed to further elucidate the fragmentation pathways, providing additional structural information through controlled fragmentation of selected ions. This would be particularly useful for confirming the connectivity between the pyrazolopyrimidine core and its substituents.

Infrared (IR) Vibrational Mode Analysis

Infrared spectroscopy provides valuable information about functional groups present in this compound through characteristic vibrational modes. The IR spectrum would exhibit several diagnostic absorption bands corresponding to specific structural features.

The most characteristic absorption bands would include:

Wavenumber Range (cm⁻¹) Assignment Vibrational Mode
3400-3200 N-H stretching (secondary amines) Multiple bands for NH groups at positions 4 and 6
3150-3050 N-H stretching (pyrazole NH) Typically broad due to hydrogen bonding
3100-3000 Aromatic C-H stretching From phenyl, pyridine, and pyrimidine rings
2950-2850 Aliphatic C-H stretching From methoxy and methylene groups
1650-1580 C=N stretching From pyrimidine and pyrazole rings
1580-1520 Aromatic C=C stretching From phenyl and pyridine rings
1520-1480 N-H bending From secondary amine groups
1460-1440 CH₂ bending From pyridin-2-ylmethyl group
1420-1370 CH₃ bending From methoxy group
1280-1240 C-O-C asymmetric stretching From methoxy group
1175-1150 C-N stretching From amino linkages
1050-1010 C-O-C symmetric stretching From methoxy group
850-800 Para-substituted benzene Characteristic of 4-methoxyphenyl group
780-740 Pyridine ring vibrations Characteristic of 2-substituted pyridine

The NH stretching bands would be particularly informative, as they would indicate the presence of secondary amine linkages at positions 4 and 6. These bands might appear broadened and shifted to lower frequencies due to hydrogen bonding effects.

The intensity of absorption bands would depend on the polarity of the corresponding bonds. The C-O bond in the methoxy group, being relatively polar, would typically show a strong absorption band. Similarly, the C=N bonds in the heterocyclic core would display prominent absorption bands due to their significant dipole moments.

The fingerprint region (1500-600 cm⁻¹) would contain numerous overlapping bands arising from complex vibrational modes of the molecule, including ring breathing modes, C-H in-plane and out-of-plane bending vibrations, and various skeletal vibrations. This region, while complex, would provide a characteristic pattern specific to the molecular structure.

Fourier Transform Infrared (FTIR) spectroscopy would typically be employed for analysis, providing higher resolution and signal-to-noise ratio compared to dispersive IR techniques. Sample preparation might involve the KBr pellet method for solid-state analysis or solution-phase measurements using appropriate solvents that do not interfere with the regions of interest.

Correlation of the observed IR bands with theoretical predictions based on density functional theory (DFT) calculations could provide additional confidence in band assignments and structural confirmation.

Properties

IUPAC Name

4-N-(4-methoxyphenyl)-6-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O/c1-26-14-7-5-12(6-8-14)22-16-15-11-21-25-17(15)24-18(23-16)20-10-13-4-2-3-9-19-13/h2-9,11H,10H2,1H3,(H3,20,21,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSONBAGYDDIGJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC3=C2C=NN3)NCC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

N4-(4-methoxyphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine plays a significant role in biochemical reactions, particularly as an inhibitor of specific kinases. This compound interacts with enzymes such as TrkA kinase, where it binds to the active site and inhibits its activity. The interaction between this compound and TrkA kinase is characterized by high affinity and selectivity, making it a potent inhibitor. Additionally, this compound may interact with other proteins and biomolecules involved in cell signaling pathways, further influencing biochemical reactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of TrkA kinase can lead to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, this compound may affect other cellular processes such as differentiation and migration, depending on the cell type and context.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound exerts its effects primarily through the inhibition of TrkA kinase by binding to its active site. This binding prevents the phosphorylation of downstream signaling molecules, thereby disrupting cell signaling pathways that promote cell survival and proliferation. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature or acidic pH. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target kinases and persistent effects on cellular function, including reduced cell viability and altered metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target kinases without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of determining the optimal dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites may retain some biological activity and contribute to the overall effects of the compound. Additionally, this compound can influence metabolic flux and alter the levels of key metabolites involved in cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it may bind to intracellular proteins and accumulate in specific compartments, such as the cytoplasm or nucleus. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals and post-translational modifications. The localization of this compound can influence its ability to interact with target biomolecules and exert its biochemical effects.

Biological Activity

N4-(4-methoxyphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, chemical properties, and biological activities of this compound, focusing on its mechanisms of action and therapeutic potential.

The molecular formula of this compound is C18H17N7O, with a molecular weight of 347.37 g/mol. The compound exhibits a predicted boiling point of 655.1 °C and a density of 1.418 g/cm³ .

PropertyValue
Molecular FormulaC18H17N7O
Molecular Weight347.37 g/mol
Boiling Point655.1 °C (predicted)
Density1.418 g/cm³ (predicted)
pKa11.81 (predicted)

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes cyclization reactions and substitutions that yield the desired pyrazolo[3,4-d]pyrimidine structure .

Anticancer Properties

Research indicates that this compound may exhibit significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Cell Proliferation Inhibition : In vitro studies demonstrate that this compound can effectively inhibit the proliferation of cancer cells, including A549 (lung cancer) and HCT-116 (colon cancer) cells. For instance, one study reported IC50 values of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells .
  • Mechanism of Action : The compound acts as an inhibitor of epidermal growth factor receptor (EGFR), a critical target in cancer therapy. It has shown potent inhibitory effects on both wild-type and mutant forms of EGFR, with IC50 values as low as 0.016 µM against EGFR WT and 0.236 µM against EGFR T790M .
  • Apoptotic Induction : Flow cytometric analyses revealed that the compound can induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio, which is crucial for promoting cell death .

Other Biological Activities

Beyond its anticancer properties, compounds within the pyrazolo[3,4-d]pyrimidine class have been explored for various biological activities:

  • Antimicrobial Activity : Some derivatives have shown antimicrobial properties against specific pathogens.
  • Enzyme Inhibition : These compounds are also being investigated for their ability to inhibit various enzymes involved in metabolic pathways.

Case Studies

Several studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:

  • Study on L1210 Leukemia Cells : A study demonstrated that certain analogs exhibited moderate to very good growth inhibitory activities against cultured L1210 leukemia cells .
  • In Vivo Efficacy : Animal models have been employed to assess the in vivo efficacy of these compounds, showing promising results in tumor reduction and survival rates .

Scientific Research Applications

Pharmacological Research

N4-(4-methoxyphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has been investigated for its potential as a therapeutic agent due to its ability to inhibit specific enzymes and pathways involved in disease processes.

Key Areas of Pharmacological Interest :

  • Cancer Treatment : The compound has been studied for its effects on tumor growth inhibition. It may act as an inhibitor of certain kinases involved in cancer cell proliferation.
  • Anti-inflammatory Properties : Research indicates that it may modulate inflammatory pathways, offering potential in treating chronic inflammatory diseases.

Biochemical Studies

This compound serves as a tool in biochemical assays to understand enzyme interactions and cellular signaling pathways. Its ability to selectively bind to target proteins makes it valuable for elucidating mechanisms of action in various biological systems.

Drug Development

The structural features of this compound make it an attractive scaffold for the development of new drugs. Medicinal chemists are exploring derivatives of this compound to enhance efficacy and reduce side effects.

Case Study 1: Cancer Cell Line Studies

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of specific kinases that are overexpressed in these tumors.

Case Study 2: In Vivo Animal Models

In vivo studies have shown promising results regarding the anti-inflammatory effects of this compound. Animals treated with this compound displayed reduced markers of inflammation compared to control groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogues
Compound Name N4 Substituent N6 Substituent Molecular Weight Key Biological Activity Reference
Target Compound 4-Methoxyphenyl Pyridin-2-ylmethyl Not provided Kinase inhibition, DNA stabilization
N4-(3,4-Dimethylphenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 3,4-Dimethylphenyl 3-Methoxypropyl 401.51 PRMT5 inhibition (IC50: ~0.4 µM)
N4-(3-Chloro-4-fluorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-4,6-diamine 3-Chloro-4-fluorophenyl 3,5-Dimethylpyrazole Not provided KCa2 channel modulation
N4-(4-Chlorophenyl)-N6-[2-(cyclohex-1-en-1-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 4-Chlorophenyl Cyclohexenylethyl 445.0 Undisclosed (structural analogue)
7_3d3 (from JAK3 study) Halogenated benzene Hydrophobic group Not provided JAK3 inhibition (IC50: 0.4 µM)

Impact of Substituents on Activity

  • N4 Substituents :

    • 4-Methoxyphenyl (Target Compound) : The methoxy group enhances solubility and may participate in hydrogen bonding or π-π interactions with target proteins .
    • 3,4-Dimethylphenyl (PRMT5 Inhibitor) : Hydrophobic substituents improve membrane permeability but may reduce selectivity .
    • Halogenated Aromatics (e.g., 7_3d3) : Chloro/fluoro groups increase binding affinity through hydrophobic and electrostatic interactions, as seen in JAK3 inhibitors .
  • 3-Methoxypropyl (PRMT5 Inhibitor): Alkyl chains with ether linkages balance hydrophobicity and flexibility, optimizing target engagement . Cyclohexenylethyl (Structural Analogue): Bulky substituents may sterically hinder binding but improve metabolic stability .

Core Framework Modifications

  • Pyrazolo[3,4-d]pyrimidine vs. Quinazoline :
    Quinazoline derivatives (e.g., PARP inhibitors) exhibit distinct electronic properties due to their fused benzene ring, leading to different target profiles compared to pyrazolo[3,4-d]pyrimidines .
  • Fused vs. Non-Fused Cores: Compounds with fused pyrazolopyrimidine cores (e.g., 7_3d3) show enhanced enzymatic inhibition compared to non-fused triazine derivatives, as demonstrated in JAK3 studies .

Research Findings and Selectivity

  • JAK3 Selectivity: Derivatives with pyrazolo[3,4-d]pyrimidine cores and halogenated N4 substituents (e.g., 7_3d3) achieve nanomolar IC50 values, outperforming non-fused analogues by >10-fold .
  • PRMT5 Inhibition: N6 modifications with dimethylaminoethyl groups (e.g., PR5-LL-CM01) enhance binding to the substrate-binding pocket, achieving submicromolar potency .
  • Toxicity Considerations : Substitutions like phenyl groups in place of furan (e.g., 7_2d11) can introduce cytotoxicity, highlighting the importance of substituent choice .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

Answer:
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions, including cyclocondensation and functional group substitutions. To optimize conditions, employ statistical Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs reduce the number of trials while capturing interaction effects. Computational reaction path searches based on quantum chemistry (e.g., transition state analysis) can further narrow optimal parameters .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?

Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and aromatic proton environments.
  • HPLC-MS : Quantify purity (>95%) and detect trace impurities via reverse-phase chromatography with UV/vis and mass detection.
  • X-ray crystallography : Resolve stereochemical ambiguities in crystalline forms (if available).
    Refer to structural validation methods in triazine and pyrimidine analogs .

Basic: How does the compound’s solubility profile vary across solvents, and what formulation strategies improve bioavailability?

Answer:
Solubility testing in aprotic (DMF, DMSO) and protic solvents (water, ethanol) is critical. For poor aqueous solubility, employ co-solvency (e.g., PEG-400/water mixtures) or nanoparticle encapsulation to enhance dissolution rates. Stability in NaOH (as seen in structurally related pyrimidines) suggests pH-responsive formulations .

Advanced: What computational methods predict the compound’s reactivity and interaction with biological targets?

Answer:

  • Quantum Mechanical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict regioselectivity in reactions .
  • Molecular Docking : Screen against kinase or receptor targets (e.g., EGFR, JAK2) to prioritize biological assays. Adjust force fields to account for methoxyphenyl and pyridine interactions .

Advanced: How to resolve contradictions in reported biological activities across studies?

Answer:
Contradictions may arise from assay variability (e.g., cell line differences, endpoint measurements). Conduct meta-analysis with standardized protocols (e.g., IC50_{50} normalization) and use orthogonal assays (e.g., SPR binding vs. cellular proliferation) to validate mechanisms .

Advanced: What strategies mitigate side reactions during large-scale synthesis?

Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediate formation and adjust conditions dynamically.
  • Membrane Separation : Purify intermediates via nanofiltration to remove byproducts (e.g., dimerized impurities) .

Basic: What are key stability-indicating parameters for this compound under various storage conditions?

Answer:
Conduct accelerated stability studies (40°C/75% RH for 6 months) and track:

  • Degradation products : HPLC-MS to identify hydrolysis or oxidation byproducts.
  • Photostability : Expose to UV light (ICH Q1B guidelines).
    Avoid storage with oxidizing agents, as pyrimidine derivatives are prone to oxidative degradation .

Advanced: How to design a structure-activity relationship (SAR) study focusing on pyridine and methoxyphenyl moieties?

Answer:

  • Systematic Substitution : Synthesize analogs with halogenated phenyl or pyridine variants.
  • Free-Wilson Analysis : Quantify contributions of substituents to activity using multivariate regression.
  • 3D-QSAR : Build CoMFA/CoMSIA models to map steric/electrostatic requirements .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and reactions.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid dry sweeping .

Advanced: How can advanced separation technologies improve purification efficiency?

Answer:

  • Simulated Moving Bed Chromatography (SMB) : Achieve high-purity isolation of enantiomers or regioisomers.
  • Membrane Crystallization : Control crystal polymorphism during final crystallization steps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N4-(4-methoxyphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Reactant of Route 2
Reactant of Route 2
N4-(4-methoxyphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

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